molecular formula C11H9BrN2 B13889157 4-Bromo-3-methyl-5-pyridin-4-ylpyridine

4-Bromo-3-methyl-5-pyridin-4-ylpyridine

Cat. No.: B13889157
M. Wt: 249.11 g/mol
InChI Key: MMQLZKINCRRXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 4-Bromo-3-methyl-5-pyridin-4-ylpyridine (CAS 52311-41-8) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 10 H 7 BrN 2 and a molecular weight of 235.08, this compound is characterized as a complex bipyridine derivative. Its structure features a bromo-substituted pyridine ring coupled with a methyl group and a second pyridin-4-yl moiety, making it a valuable scaffold for constructing more complex molecules . Research Context and Potential While specific biological data for this compound is not available, its structural features are of significant interest in medicinal chemistry. Pyridine-containing scaffolds are extensively investigated for their potential to interact with biological targets. In particular, heterocyclic compounds with bi-aryl systems, similar to the core structure of this reagent, have been identified as key intermediates in the development of non-catechol agonists for central nervous system (CNS) targets, such as the dopamine D1 receptor (D1R) . The presence of halogen and methyl substituents on the aromatic ring provides handles for further synthetic modification via cross-coupling reactions, allowing researchers to explore structure-activity relationships (SAR) and develop novel therapeutically relevant molecules . Usage Notes This product is intended for research use by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and handle the material appropriately in a controlled laboratory environment.

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

4-bromo-3-methyl-5-pyridin-4-ylpyridine

InChI

InChI=1S/C11H9BrN2/c1-8-6-14-7-10(11(8)12)9-2-4-13-5-3-9/h2-7H,1H3

InChI Key

MMQLZKINCRRXSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Br)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-3-methyl-5-pyridin-4-ylpyridine typically involves multi-step procedures centered on the selective bromination and coupling of pyridine derivatives. The key steps include:

  • Bromination: Introduction of a bromine atom at the 4-position of the pyridine ring.
  • Methylation: Installation of a methyl group at the 3-position of the pyridine ring.
  • Coupling: Formation of the pyridin-4-yl substituent through cross-coupling reactions, often Suzuki–Miyaura type, linking two pyridine rings.

Reaction conditions often require specific solvents, catalysts (such as palladium complexes), and temperature controls to optimize yield and selectivity while minimizing side reactions.

Detailed Preparation Method

Bromination and Methylation

The initial stage involves selective bromination of a methyl-substituted pyridine precursor. Bromination is typically achieved via electrophilic aromatic substitution using bromine sources under Lewis acid catalysis to enhance regioselectivity at the 4-position.

Methylation at the 3-position is generally introduced prior to bromination or via directed ortho-metalation followed by quenching with methyl electrophiles. This ensures the methyl group is correctly positioned relative to the bromine substituent.

Formation of the Pyridin-4-yl Substituent

The coupling of the brominated methylpyridine with a pyridin-4-yl moiety is commonly conducted via palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling. This reaction involves:

  • A boronic acid or boronate ester derivative of pyridine.
  • The brominated methylpyridine as the electrophilic coupling partner.
  • A palladium catalyst and suitable base in an organic solvent.

Optimizing catalyst loading, solvent choice (e.g., tetrahydrofuran, dioxane, or alcohol mixtures), temperature, and reaction time is critical for high yield and purity.

Example Synthetic Scheme and Conditions

Step Reaction Type Reagents/Catalysts Conditions Outcome
1 Bromination Bromine, Lewis acid catalyst Room temperature to reflux 4-Bromo-3-methylpyridine
2 Coupling (Suzuki–Miyaura) Pd catalyst, pyridin-4-ylboronic acid, base 80–100°C, inert atmosphere, 12–24 h This compound

This scheme reflects a typical approach, with reaction parameters adjusted based on substrate reactivity and desired scale.

Alternative Synthetic Routes and Innovations

While direct bromination and Suzuki coupling remain standard, some patents and research explore alternative routes involving:

  • Tetrazole intermediates: For related bromopyridine derivatives, tetrazole formation followed by functional group transformations can be employed to access complex heterocycles, although this is more relevant to derivatives than the target compound itself.
  • Hydrogenation and reductive methods: Certain intermediates may undergo hydrogenation under mild conditions using palladium on carbon catalysts, facilitating selective transformations and improving safety and scalability.

Reaction Optimization and Yield Considerations

  • Catalyst choice: Palladium catalysts with phosphine ligands enhance coupling efficiency.
  • Solvent effects: Mixtures of alcohols and ethers (e.g., methanol, tetrahydrofuran) improve solubility and reaction rates.
  • Temperature and time: Moderate heating (80–100°C) for several hours optimizes conversion without decomposition.
  • Purification: Recrystallization from solvents such as acetonitrile or DMF yields high-purity products.

Reported yields for coupling steps typically range from 70% to over 90%, depending on reaction optimization.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Advantages Challenges
Bromination Bromine, Lewis acid catalyst High regioselectivity Control of over-bromination
Methylation Directed ortho-metalation, methyl electrophile Precise substitution control Requires strong bases, moisture sensitive
Suzuki–Miyaura Coupling Pd catalyst, pyridin-4-ylboronic acid, base, organic solvent High efficiency, broad substrate scope Catalyst cost, sensitivity to air/moisture
Alternative Tetrazole Route Formaldehyde, Pd/C, hydrogen atmosphere (for related intermediates) Safer, scalable, environmentally friendly More steps, specific to derivatives

Research Perspectives and Applications

The preparation of this compound is crucial for synthesizing biologically active molecules and pharmaceutical intermediates. Research indicates:

  • Compounds with this scaffold may exhibit activity against cancer cells and infectious agents.
  • The bromine substituent enables further functionalization via cross-coupling, expanding chemical diversity.
  • Optimization of synthetic routes enhances industrial feasibility and environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-5-pyridin-4-ylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include 4-azido-3-methyl-5-pyridin-4-ylpyridine, 4-thio-3-methyl-5-pyridin-4-ylpyridine, and 4-alkoxy-3-methyl-5-pyridin-4-ylpyridine.

    Oxidation Reactions: Products include 4-bromo-3-carboxy-5-pyridin-4-ylpyridine and 4-bromo-3-formyl-5-pyridin-4-ylpyridine.

    Reduction Reactions: Products include 4-bromo-3-methyl-5-piperidin-4-ylpyridine.

Scientific Research Applications

4-Bromo-3-methyl-5-pyridin-4-ylpyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-5-pyridin-4-ylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and methyl substituents can influence the compound’s binding affinity and selectivity for its targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects: Bromine at position 4 (vs. Methyl groups at position 3 increase steric hindrance, affecting regioselectivity in further substitutions .
  • Pharmacological Potential: Pyridine derivatives with bromo and methyl groups are explored as kinase inhibitors or antimicrobial agents, though specific data for the target compound requires further study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.